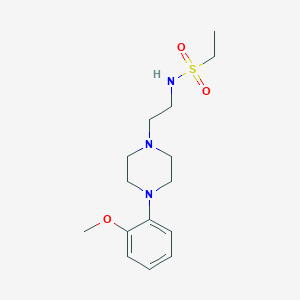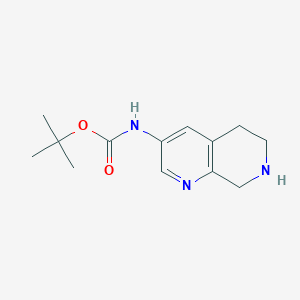![molecular formula C16H23N3O2 B2729256 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide CAS No. 923709-19-7](/img/structure/B2729256.png)
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is part of the benzimidazole family, which is known for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 1,2-diaminobenzene with carboxylic acids in the presence of a catalyst such as hydrochloric acid . Another method includes the reaction of 1,2-diaminobenzenes with aldehydes or ketones . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound, resulting in various reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential anticancer properties are being explored for developing new therapeutic agents.
Industry: The compound is used in material synthesis and catalysis due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide involves its interaction with molecular targets and pathways within cells. The benzimidazole ring structure allows it to bind to specific proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain types of cancer cells .
Comparison with Similar Compounds
2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide is unique compared to other benzimidazole derivatives due to its specific structure and functional groups. Similar compounds include:
2-(hydroxymethyl)benzimidazole: Known for its antibacterial properties.
2-(methylethyl)benzimidazole: Used in various industrial applications.
2-(hydroxymethyl)benzimidazolyl hydrazones: Exhibits combined antiparasitic and antioxidant activity.
This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[2-(hydroxymethyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11(2)19(12(3)4)16(21)9-18-14-8-6-5-7-13(14)17-15(18)10-20/h5-8,11-12,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXJVNVMKPBDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2729173.png)

![Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2729177.png)
![4-ethyl-3-{[(4-fluorophenyl)methyl]sulfanyl}-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2729178.png)
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2729180.png)


![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2729184.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![1-methyl-2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2729190.png)



